molecular formula C12H8ClFO B8526519 2-Chloro-3'-fluorobiphenyl-4-ol

2-Chloro-3'-fluorobiphenyl-4-ol

Cat. No. B8526519
M. Wt: 222.64 g/mol
InChI Key: WMOQHWIPZDABMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3'-fluorobiphenyl-4-ol is a useful research compound. Its molecular formula is C12H8ClFO and its molecular weight is 222.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3'-fluorobiphenyl-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3'-fluorobiphenyl-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-3'-fluorobiphenyl-4-ol

Molecular Formula

C12H8ClFO

Molecular Weight

222.64 g/mol

IUPAC Name

3-chloro-4-(3-fluorophenyl)phenol

InChI

InChI=1S/C12H8ClFO/c13-12-7-10(15)4-5-11(12)8-2-1-3-9(14)6-8/h1-7,15H

InChI Key

WMOQHWIPZDABMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Fluorobenzeneboronic acid (405 mg, 2.89 mmol) and 4-bromo-3-chlorophenol (500 mg, 2.41 mmol) were dissolved in dioxane (15 mL) and water (3 mL) and the solution degassed. Tetrakis(triphenylphosphine) palladium (0) (278 mg, 0.24 mmol) was added followed by caesium carbonate (2.36 g, 7.23 mmol) and the reaction was stirred at 80° C. under nitrogen for 18 hours. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The aqueous layer was separated and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (20% ethyl acetate in heptane) to afford the title compound (509 mg, 95%) as a colourless oil.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Quantity
278 mg
Type
catalyst
Reaction Step Three
Yield
95%

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